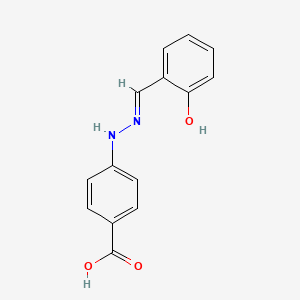
4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid is an organic compound with the molecular formula C14H12N2O3 It is known for its unique structure, which includes a hydrazineyl group linked to a benzoic acid moiety through a benzylidene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-hydrazinobenzoic acid. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazineyl group to an amine.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazine derivatives.
Substitution: Ethers, esters, and other substituted products.
Aplicaciones Científicas De Investigación
4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Hydroxyphenylazo)benzoic acid: Known for its use as an indicator in biochemical assays.
4-Hydroxybenzoic acid: Commonly used in the production of parabens and other industrial applications.
Uniqueness
4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid stands out due to its unique structure, which combines a hydrazineyl group with a benzoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H12N2O3 |
|---|---|
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
4-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O3/c17-13-4-2-1-3-11(13)9-15-16-12-7-5-10(6-8-12)14(18)19/h1-9,16-17H,(H,18,19)/b15-9+ |
Clave InChI |
LVRFDKIEKFOQDO-OQLLNIDSSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


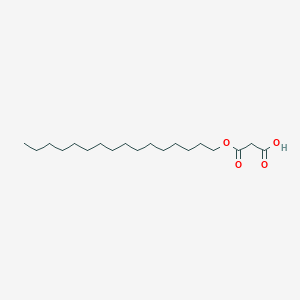
![tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12297300.png)
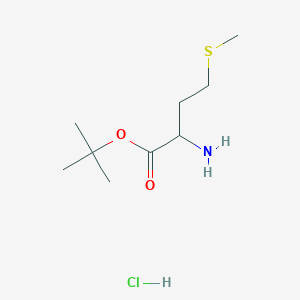
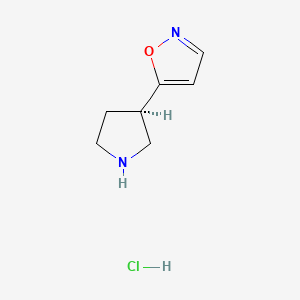

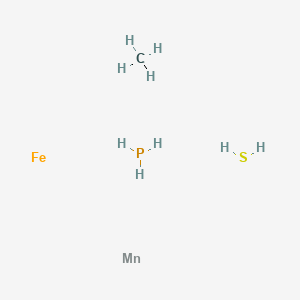
![4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B12297329.png)
![(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12297335.png)
![3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-acetyloxy-2-phenylpropanoate](/img/structure/B12297337.png)
![4-oxo-N-[(1,3-thiazol-4-yl)methyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12297341.png)

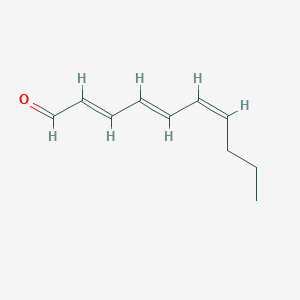
![4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12297370.png)
![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B12297373.png)
